molecular formula C16H11NO B14362414 9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one CAS No. 90637-87-9

9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one

Katalognummer: B14362414
CAS-Nummer: 90637-87-9
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: HMVVSEIYAASRSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one: is a synthetic organic compound that features a phenalenone core structure with a prop-2-yn-1-ylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenalenone core and the prop-2-yn-1-ylamine.

    Coupling Reaction: The prop-2-yn-1-ylamine is then coupled with the phenalenone core using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenalenone derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Prop-2-yn-1-yl)amino]acetic acid
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • (4-Bromophenyl)(prop-2-yn-1-yl)sulfane

Uniqueness

9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one is unique due to its phenalenone core structure combined with the prop-2-yn-1-ylamino substituent. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

90637-87-9

Molekularformel

C16H11NO

Molekulargewicht

233.26 g/mol

IUPAC-Name

9-(prop-2-ynylamino)phenalen-1-one

InChI

InChI=1S/C16H11NO/c1-2-10-17-13-8-6-11-4-3-5-12-7-9-14(18)16(13)15(11)12/h1,3-9,17H,10H2

InChI-Schlüssel

HMVVSEIYAASRSQ-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=C2C(=O)C=CC3=CC=CC(=C32)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.